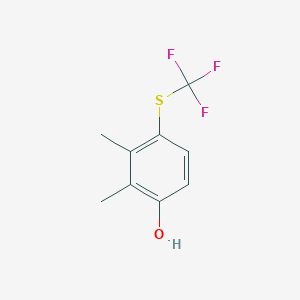

2,3-Dimethyl-4-(trifluoromethylthio)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

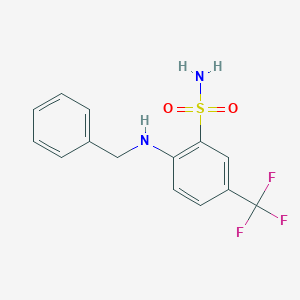

“2,3-Dimethyl-4-(trifluoromethylthio)phenol” is a chemical compound with the molecular formula C9H9F3OS . It is used in the preparation of phenylamino derivative, which is an important intermediate in the synthesis of toltrazuril .

Synthesis Analysis

The electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols was accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline, in the presence of BF3·Et2O or triflic acid as the promoter .Molecular Structure Analysis

The molecular structure of “2,3-Dimethyl-4-(trifluoromethylthio)phenol” consists of 9 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, 1 sulfur atom, and 1 oxygen atom .Chemical Reactions Analysis

The functionalization of phenols was exclusively para-selective; phenols unsubstituted in both the ortho- and para positions solely gave the para-substituted SCF3-products in all cases . Some additional transformations of 4-(trifluoromethylthio)phenol with NBS, NIS, HNO3, HNO3/H2SO4, and 4-bromobenzyl bromide were performed giving bromo-, iodo-, nitro- and benzyl substituted products .Physical And Chemical Properties Analysis

The boiling point of “2,3-Dimethyl-4-(trifluoromethylthio)phenol” is 120-123 °C (Press: 16 Torr), and its density is predicted to be 1.34±0.1 g/cm3 . The pKa is predicted to be 9.06±0.23 .Applications De Recherche Scientifique

Acid-Promoted Direct Electrophilic Trifluoromethylthiolation of Phenols

One application involves the acid-promoted electrophilic trifluoromethylthiolation of phenols, leading to para-selective SCF3-products. This process allows for the functionalization of phenols, including biologically interesting SCF3-analogues of estrone and estradiol, demonstrating the compound's utility in synthesizing modified biological molecules and potential drugs (Jereb & Gosak, 2015).

Copper(I)-Catalyzed Tandem Transformation for Synthesis

Another study reported the facile synthesis of 2-(phenylthio)phenols via copper(I)-catalyzed tandem transformation, employing C-S coupling/C-H functionalization. This method highlights the versatility of phenol derivatives in creating complex organic structures, underlining the importance of phenols in synthetic organic chemistry (Xu et al., 2010).

Benzylic C-H Trifluoromethylation

Phenol derivatives also play a crucial role in the benzylic C-H trifluoromethylation process, where the para position of the hydroxyl group in phenol derivatives is selectively substituted with a CF3 group. This method showcases the utility of phenol derivatives in modifying chemical structures to enhance biological activity or physical properties (Egami et al., 2015).

Novel Polymeric Applications

In the development of novel polymers, a study introduced a trifunctional ammonium moiety to poly(2,6-dimethyl-1,4-phenylene oxide) for use in alkaline anion exchange membranes. This application demonstrates the potential of modified phenols in creating advanced materials for energy conversion and storage technologies (Li et al., 2014).

Copper-Assisted Oxidative Trifluoromethylthiolation

Further highlighting the compound's role in organic synthesis, a study investigated the copper-assisted oxidative trifluoromethylthiolation of 2,3-allenoic acids. This reaction pathway elucidates the compound's significance in introducing fluorine-containing functional groups into organic molecules, which is crucial for developing pharmaceuticals and agrochemicals (Pan et al., 2017).

Safety and Hazards

Mécanisme D'action

Target of Action

It’s known that the compound is used in the electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols .

Mode of Action

The compound is used in the electrophilic aromatic ring trifluoromethylthiolation of various substituted phenols . This process is accomplished using PhNHSCF3 (N-trifluoromethylsulfanyl)aniline, in the presence of BF3·Et2O or triflic acid as the promoter . The functionalization is exclusively para-selective .

Propriétés

IUPAC Name |

2,3-dimethyl-4-(trifluoromethylsulfanyl)phenol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3OS/c1-5-6(2)8(4-3-7(5)13)14-9(10,11)12/h3-4,13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWSUDEIARBMXTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C)SC(F)(F)F)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40563806 |

Source

|

| Record name | 2,3-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dimethyl-4-(trifluoromethylthio)phenol | |

CAS RN |

129644-70-8 |

Source

|

| Record name | 2,3-Dimethyl-4-[(trifluoromethyl)sulfanyl]phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40563806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(5-Methylthiazol-2-yl)-3-fluorophenyl]propanoic acid](/img/structure/B158033.png)